molecular formula C16H26N4O3S B186368 2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol CAS No. 57725-35-6

2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol

Cat. No. B186368
CAS RN: 57725-35-6
M. Wt: 354.5 g/mol
InChI Key: ADTGMKALEWQTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol, commonly known as PIPES, is a chemical compound used in scientific research. It is a buffering agent that helps maintain a constant pH in biological experiments. PIPES is widely used in biochemical and physiological studies due to its unique properties.

Mechanism Of Action

PIPES acts as a buffering agent by accepting or donating protons to maintain a constant pH. It has a pKa value of 7.5, which means it can buffer solutions at a pH close to neutral. PIPES also has a low ionic strength, which makes it ideal for use in biological experiments.

Biochemical And Physiological Effects

PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biological experiments without any adverse effects.

Advantages And Limitations For Lab Experiments

The advantages of using PIPES as a buffering agent in lab experiments are its ability to maintain a constant pH over a wide range of temperatures and concentrations, its low ionic strength, and its non-toxic nature. However, PIPES has some limitations, such as its limited solubility in water and its relatively high cost compared to other buffering agents.

Future Directions

There is ongoing research to develop new and improved buffering agents that can maintain a constant pH over a wider range of temperatures and concentrations. Some researchers are also exploring the use of PIPES in drug delivery systems and as a potential treatment for certain diseases. Further studies are needed to fully understand the potential applications of PIPES in these areas.
In conclusion, PIPES is a widely used buffering agent in scientific research due to its unique properties. It is non-toxic and has no known biochemical or physiological effects on living organisms. While it has some limitations, ongoing research is exploring new and improved buffering agents and potential applications of PIPES in drug delivery systems and disease treatment.

Synthesis Methods

PIPES can be synthesized using a multi-step process. The synthesis involves the reaction of 4-chloropyridine with piperazine in the presence of a base to form 4-(piperazin-1-yl)pyridine. This intermediate is then reacted with piperidine-3-sulfonyl chloride to form the final product, PIPES.

Scientific Research Applications

PIPES is commonly used in scientific research as a buffering agent in biological experiments. It is used in various biochemical and physiological studies, including enzyme assays, protein purification, and cell culture. PIPES is used as a buffer because of its ability to maintain a constant pH over a wide range of temperatures and concentrations.

properties

CAS RN

57725-35-6

Product Name

2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C16H26N4O3S/c21-13-12-18-8-10-19(11-9-18)15-4-5-17-14-16(15)24(22,23)20-6-2-1-3-7-20/h4-5,14,21H,1-3,6-13H2

InChI Key

ADTGMKALEWQTBT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO

Other CAS RN

57725-35-6

solubility

53.2 [ug/mL]

Origin of Product

United States

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